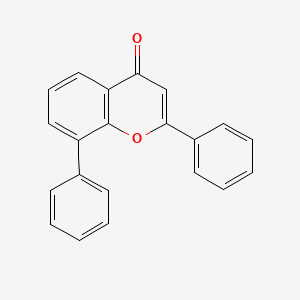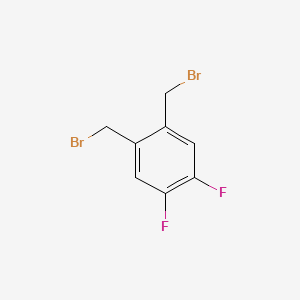
6-Chloro-2-(phenylsulfonyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(phenylsulfonyl)-1H-indole is a heterocyclic compound that features a chlorine atom at the 6th position and a phenylsulfonyl group at the 2nd position of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(phenylsulfonyl)-1H-indole typically involves the following steps:
Starting Material: The synthesis often begins with indole or a substituted indole derivative.
Chlorination: The indole is chlorinated at the 6th position using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Sulfonylation: The chlorinated indole is then subjected to sulfonylation using phenylsulfonyl chloride (C6H5SO2Cl) in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(phenylsulfonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-2-(phenylsulfonyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole: Known for its antiproliferative activity against cancer cell lines.
6-Chloro-2-phenethyl-1H-benzo[d]imidazole: Exhibits significant activity against HeLa and A375 cancer cell lines.
6-Chloro-2-(2-cyanophenoxy)quinoxaline: Evaluated for its antibacterial activity.
Uniqueness
6-Chloro-2-(phenylsulfonyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and phenylsulfonyl groups allows for versatile chemical modifications and enhances its potential as a pharmacologically active compound.
Propiedades
Fórmula molecular |
C14H10ClNO2S |
|---|---|
Peso molecular |
291.8 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)-6-chloro-1H-indole |
InChI |
InChI=1S/C14H10ClNO2S/c15-11-7-6-10-8-14(16-13(10)9-11)19(17,18)12-4-2-1-3-5-12/h1-9,16H |
Clave InChI |
MFGSINNRHHMFCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N2)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]benzamide](/img/structure/B11837402.png)

![9-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11837413.png)


![1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B11837433.png)
![1-[(2,3-dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine](/img/structure/B11837448.png)
![3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline](/img/structure/B11837460.png)



![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-phenyl-](/img/structure/B11837470.png)
![Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI)](/img/structure/B11837478.png)

